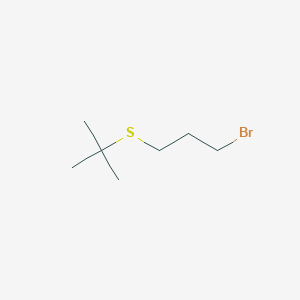

(3-Bromopropyl)(tert-butyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

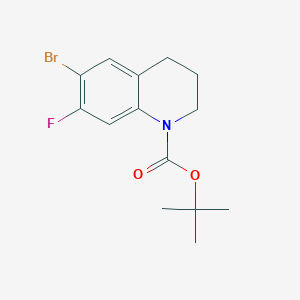

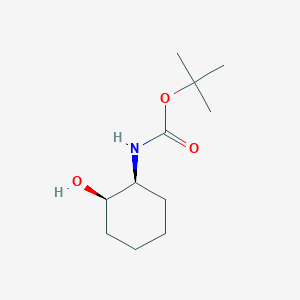

“(3-Bromopropyl)(tert-butyl)sulfane” is a chemical compound with the formula C7H15BrS . It has a molecular weight of 211.163 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)(tert-butyl)sulfane” consists of a bromopropyl group attached to a tert-butyl sulfane . The exact structure could not be found in the search results.Applications De Recherche Scientifique

Gas-phase Reactions

(3-Bromopropyl)(tert-butyl)sulfane is implicated in gas-phase reactions, particularly in studies focusing on the kinetics and mechanisms of nucleophilic substitution (SN2) and elimination (E2) reactions. Research in this area examines the reactivity of alkyl halides with different nucleophiles, including sulfur-containing species, highlighting the unique reactivity patterns and the influence of molecular structure on reaction pathways (DePuy, Gronert, Mullin, & Bierbaum, 1990).

Synthesis of Sulfinyl Compounds

The compound serves as a precursor in the synthesis of sulfinyl-containing compounds. For instance, sulfoxides with a tert-butyl group can be activated and then treated with various nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters, showcasing its versatility in organic synthesis (Wei & Sun, 2015).

Oxidative Desulfurization

In the context of green chemistry, (3-Bromopropyl)(tert-butyl)sulfane is relevant in the oxidative desulfurization of diesel fuel, where it is part of a catalytic system that enhances the removal of sulfur compounds, contributing to cleaner fuel production processes (Gao, Guo, Xing, Zhao, & Liu, 2010).

Multi-coupling Reagent

The chemical serves as a multi-coupling reagent in organic synthesis, reacting with various electrophiles to yield highly functionalized sulfones. This application demonstrates its role in the construction of complex molecular architectures, providing synthetic equivalents to valuable synthons (Auvray, Knochel, & Normant, 1985).

Catalytic Systems for Oxidation Reactions

The compound is also utilized in catalytic systems for oxidation reactions, such as the oxidation of sulfides to sulfoxides, showcasing its utility in facilitating environmentally friendly oxidation processes with high conversion rates (Zhang & Wang, 2014).

Propriétés

IUPAC Name |

2-(3-bromopropylsulfanyl)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESAOLFAFYVLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromopropyl)(tert-butyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)

![N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2984109.png)

![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)

![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)